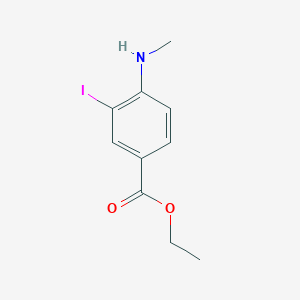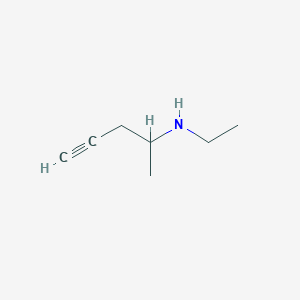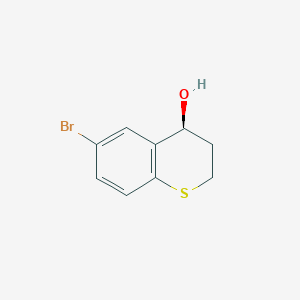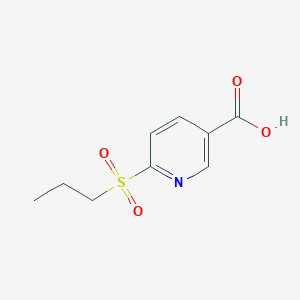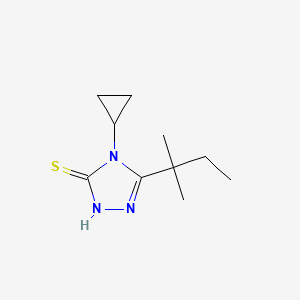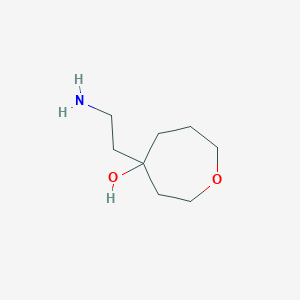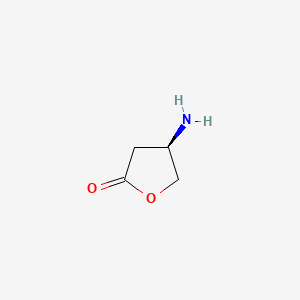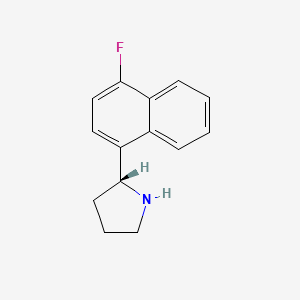
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- is a chemical compound with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-1-naphthalenyl group, and it exists in the (2R) configuration.
准备方法
The synthesis of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- typically involves the reaction of 4-fluoro-1-naphthaldehyde with ®-pyrrolidine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
化学反应分析
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents on the naphthalenyl ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
科学研究应用
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- can be compared with other similar compounds, such as:
Pyrrolidine,2-(4-chloro-1-naphthalenyl)-,(2R)-: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
Pyrrolidine,2-(4-bromo-1-naphthalenyl)-,(2R)-: The presence of a bromine atom can also influence the reactivity and interactions of the compound.
Pyrrolidine,2-(4-methyl-1-naphthalenyl)-,(2R)-: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its behavior.
The uniqueness of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- lies in its specific structural features and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
属性
分子式 |
C14H14FN |
|---|---|
分子量 |
215.27 g/mol |
IUPAC 名称 |
(2R)-2-(4-fluoronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2/t14-/m1/s1 |
InChI 键 |
ATPUZHUUDMGNCW-CQSZACIVSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC=C(C3=CC=CC=C23)F |
规范 SMILES |
C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


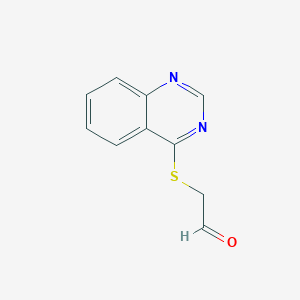
![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)
